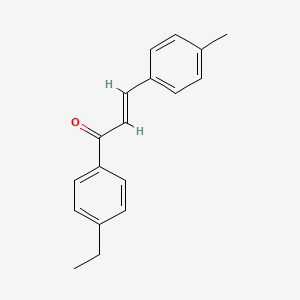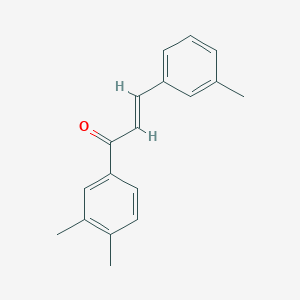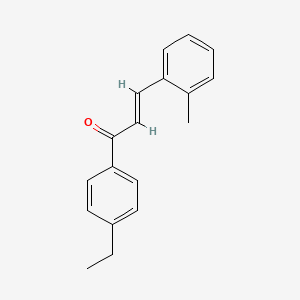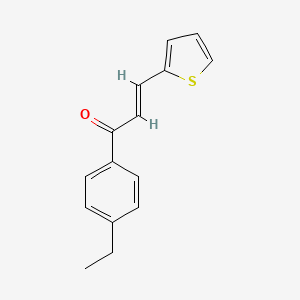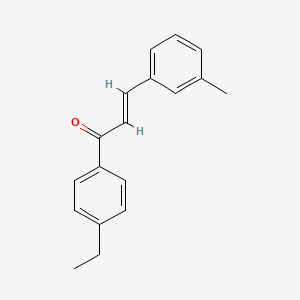
(2E)-1-(4-Ethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(4-Ethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one, or 4-ethyl-3-methylphenylprop-2-en-1-one, is a synthetic compound that has been studied for its potential applications in scientific research. It is a type of arylpropene, which is a class of organic compounds that contain a carbon-carbon double bond and an aromatic ring. This compound has been used in a variety of laboratory experiments, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
科学研究应用
4-ethyl-3-methylphenylprop-2-en-1-one has been used in a variety of scientific research studies. It has been used in studies on the effects of environmental stress on plants, and its anti-inflammatory, anti-oxidant, and anti-cancer activities have also been studied. It has also been studied for its potential applications in the development of new drugs and pharmaceuticals.
作用机制
The mechanism of action of 4-ethyl-3-methylphenylprop-2-en-1-one is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species. It is also thought to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Additionally, it may act as an anti-cancer agent by inducing apoptosis, or cell death, in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ethyl-3-methylphenylprop-2-en-1-one have been studied in a variety of laboratory experiments. In animal studies, it has been found to reduce inflammation and oxidative stress, and to protect against DNA damage. In plant studies, it has been found to reduce the effects of environmental stress and to protect against fungal and bacterial infections. Additionally, it has been found to have anti-cancer activities in cell culture experiments.
实验室实验的优点和局限性
The advantages of using 4-ethyl-3-methylphenylprop-2-en-1-one in laboratory experiments include its availability and its relatively low cost. Additionally, its structure is relatively simple, making it easy to synthesize and manipulate. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in different contexts.
未来方向
Future research on 4-ethyl-3-methylphenylprop-2-en-1-one should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects in different contexts. Additionally, further research should be conducted to determine its potential applications in the development of new drugs and pharmaceuticals. Additionally, further studies should be conducted to investigate its effects on other diseases and conditions, such as diabetes and obesity. Finally, further research should be conducted to investigate its potential toxicity and side effects.
合成方法
4-ethyl-3-methylphenylprop-2-en-1-one is synthesized from arylpropene by a process known as Wittig reaction. In this reaction, a phosphonium ylide is generated from a phosphonium salt and an alkyl halide, and then reacted with an aldehyde or ketone. The ylide then undergoes a 1,2-migration of the positive charge to form an alkenyl halide. The alkenyl halide is then hydrolyzed to produce the arylpropene.
属性
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-3-15-7-10-17(11-8-15)18(19)12-9-16-6-4-5-14(2)13-16/h4-13H,3H2,1-2H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIVGGYQHSBADJ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Ethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B6356466.png)

